molecular formula C24H31NaO9 B13822949 Estriol 16alpha-(beta-D-glucuronide) sodium salt

Estriol 16alpha-(beta-D-glucuronide) sodium salt

Cat. No.: B13822949
M. Wt: 486.5 g/mol
InChI Key: QLWJSTMUACKJLP-NPSQBYGWSA-M
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Preparation Methods

Synthetic Routes and Reaction Conditions: Estriol 16alpha-(beta-D-glucuronide) sodium salt is synthesized through the glucuronidation of estriol. The process involves the reaction of estriol with uridine diphosphate glucuronic acid (UDPGA) in the presence of the enzyme UDP-glucuronosyltransferase (UGT). The reaction typically occurs under mild conditions, with the enzyme facilitating the transfer of the glucuronic acid moiety to the hydroxyl group at the 16alpha position of estriol .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a

Properties

Molecular Formula

C24H31NaO9

Molecular Weight

486.5 g/mol

IUPAC Name

sodium;(2S,3S,4S,5R,6R)-6-[[(8R,9S,13S,14S,16R,17R)-3,17-dihydroxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-16-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylate

InChI

InChI=1S/C24H32O9.Na/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31;/h3,5,8,13-21,23,25-29H,2,4,6-7,9H2,1H3,(H,30,31);/q;+1/p-1/t13-,14-,15+,16-,17+,18+,19-,20+,21+,23-,24+;/m1./s1

InChI Key

QLWJSTMUACKJLP-NPSQBYGWSA-M

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H]([C@@H]2O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+]

Canonical SMILES

CC12CCC3C(C1CC(C2O)OC4C(C(C(C(O4)C(=O)[O-])O)O)O)CCC5=C3C=CC(=C5)O.[Na+]

Origin of Product

United States

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